{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
The synthesis of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
Medicine: It is explored for its potential use in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol can be compared with other similar compounds, such as:
{1-[(3-Chlorophenyl)methyl]pyrrolidin-3-yl}methanol: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
{1-[(3-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol: The presence of a fluorine atom can influence the compound’s stability and interactions with biological targets.
{1-[(3-Methylphenyl)methyl]pyrrolidin-3-yl}methanol: The methyl group can alter the compound’s hydrophobicity and binding affinity to proteins.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-3-1-2-10(6-12)7-14-5-4-11(8-14)9-15/h1-3,6,11,15H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZZLUKCYXRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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